
Deacetyl (R)-Linezolid
Overview
Description
Deacetyl (R)-Linezolid is a novel antimicrobial compound derived from the oxazolidinone family. The compound is a synthetic derivative of the natural compound linezolid, which is a broad-spectrum antibiotic used to treat bacterial infections. This compound has been found to possess a number of unique properties and applications, including the ability to inhibit protein synthesis in both Gram-positive and Gram-negative bacteria. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Mechanisms of Linezolid Resistance
Research has elucidated various mechanisms by which bacteria develop resistance to linezolid, including mutations in the 23S rRNA, alterations in ribosomal proteins L3 and L4, and the action of the Cfr methyltransferase. These mechanisms affect the binding site of linezolid on the ribosome, thereby conferring resistance. Detailed knowledge of these resistance mechanisms has been crucial for the design of new oxazolidinones with improved efficacy against resistant strains (Long & Vester, 2011).
Pharmacokinetic Studies and Therapeutic Drug Monitoring
Pharmacokinetic studies have been conducted to understand the distribution and elimination of linezolid in patients, including those with multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). A population pharmacokinetic model was developed to predict the area under the concentration-time curve (AUC) for linezolid, enabling individualized dosing strategies. These strategies are aimed at maximizing efficacy while minimizing toxicity, particularly in patients with MDR-TB and XDR-TB (Kamp et al., 2017).
Development of Stability-Indicative Assays
The development and validation of a stability-indicative agar diffusion assay to determine the potency of linezolid in the presence of photodegradation products highlight the importance of ensuring drug stability and efficacy. This microbiological assay has proven to be a useful alternative methodology for linezolid determination in routine quality control (Lopes & Salgado, 2010).
Examination of Linezolid Resistance in Clinical Isolates
Studies have examined linezolid-resistant isolates from patients, identifying specific genetic mutations associated with resistance. This research is crucial for the development of rapid detection methods for linezolid resistance, ultimately improving the treatment of MDR-TB (Zimenkov et al., 2017).
Analysis of Linezolid in Biological Samples
The development of methods for the analysis of linezolid in dried blood spots offers a practical approach for therapeutic drug monitoring, especially in settings with limited resources. This method facilitates the optimization of linezolid dosing in patients with MDR-TB, aiming to improve treatment outcomes while managing drug toxicity (Vu et al., 2012).
Mechanism of Action
Target of Action
Deacetyl ®-Linezolid primarily targets Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . They play a crucial role in regulating gene expression and have specific and critical functions in development and tissue homeostasis .
Mode of Action
Deacetyl ®-Linezolid acts as an HDAC inhibitor . It interacts with its targets (HDACs) by blocking their action, which can result in hyperacetylation of histones . This affects gene expression as the open chromatin resulting from inhibition of histone deacetylases can result in either the up-regulation or the repression of genes .
Biochemical Pathways
The inhibition of HDACs by Deacetyl ®-Linezolid affects various biochemical pathways. It leads to histone deacetylation, transcription factor or regulator deacetylation followed by chromatin remodeling and positive or negative outcome regarding transcription initiation . Although only a very low percentage of protein-coding genes are affected by the action of HDAC inhibitors, about 40% of noncoding microRNAs are upregulated or downregulated . Moreover, HDAC inhibitors might also regulate transcription elongation and have been shown to impinge on alternative splicing .
Pharmacokinetics
The pharmacokinetics of hdac inhibitors in general are complex and can be influenced by various factors such as the chemical properties of the drug, the route of administration, and individual patient characteristics .
Result of Action
The result of Deacetyl ®-Linezolid’s action is the alteration of gene expression within the cell. By inhibiting HDACs, it causes hyperacetylation of histones, leading to changes in chromatin structure and subsequently affecting gene expression . This can have various molecular and cellular effects, depending on the specific genes that are upregulated or downregulated.
Biochemical Analysis
Cellular Effects
Deacetyl ®-Linezolid has been observed to influence various types of cells and cellular processes. It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of Deacetyl ®-Linezolid at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deacetyl ®-Linezolid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Deacetyl ®-Linezolid can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Deacetyl ®-Linezolid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Deacetyl ®-Linezolid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Deacetyl ®-Linezolid and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




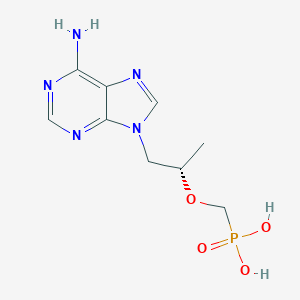

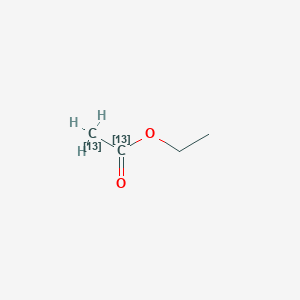
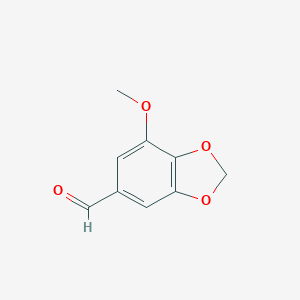
![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

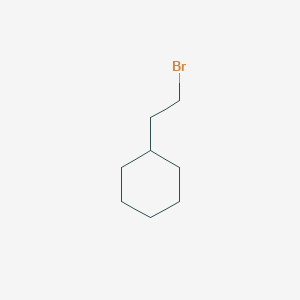
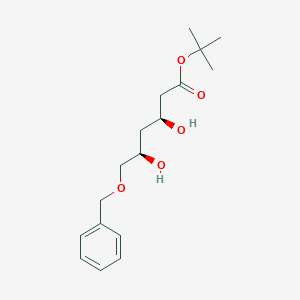
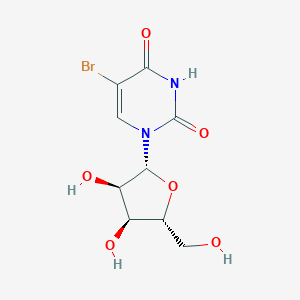

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)